Home > Products > Building Blocks P9707 > 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine - 192869-50-4

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Catalog Number: EVT-1181168
CAS Number: 192869-50-4
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic organic compound. It serves as a central scaffold in various bioactive molecules and has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This scaffold is particularly interesting due to its structural similarity to biogenic molecules, enabling it to interact with various biological targets. Research has demonstrated its potential applications in developing novel therapeutic agents for treating a range of diseases. []

Overview

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a bicyclic compound that belongs to the class of pyrido-pyrimidines, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as inhibitors of specific receptor tyrosine kinases involved in cancer progression and other diseases.

Source

This compound can be synthesized through various methods, as described in the literature. It is often derived from simpler precursors through multi-step synthetic routes involving cyclization and functional group transformations.

Classification

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is specifically categorized as a pyrido[4,3-d]pyrimidine derivative.

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with piperidin-4-one and 4-(chloromethyl)pyridine or benzyl chloride.
  2. Nucleophilic Reaction: A nucleophilic reaction is performed using potassium carbonate in dimethylformamide at elevated temperatures (around 80 °C) to yield intermediate products.
  3. Gewald Reaction: The intermediate undergoes a Gewald reaction with ethyl cyanoacetate and sulfur in the presence of morpholine under reflux conditions to form a thiophene derivative.
  4. Cyclization: Further cyclization occurs using formamidine acetate in dimethylformamide at 100 °C to establish the desired tetrahydropyrido structure.
  5. Chlorination: Chlorination of the carbonyl group using phosphoryl chloride and a base like DBU at 50 °C finalizes the synthesis.

These steps are detailed in various studies that explore the efficiency and yield of different synthetic routes .

Molecular Structure Analysis

Structure

The molecular formula of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is C7H10N3C_7H_{10}N_3, with a molecular weight of approximately 150.17 g/mol. The compound features a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring.

Data

Chemical Reactions Analysis

Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine can participate in various chemical reactions due to its reactive functional groups:

  • Nucleophilic Substitution: The chlorinated derivatives can undergo nucleophilic aromatic substitution reactions with various nucleophiles.
  • Cyclization Reactions: This compound can also serve as a precursor for further cyclization reactions leading to more complex heterocyclic systems.
  • Functional Group Transformations: It can be modified through acylation or alkylation reactions to enhance its biological activity.

These reactions are crucial for developing derivatives with improved pharmacological properties .

Mechanism of Action

Process

The mechanism of action for compounds derived from 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine generally involves inhibition of specific receptor tyrosine kinases such as Axl and Mer. These kinases are implicated in various signaling pathways that promote cell proliferation and survival in cancer cells.

Data

Studies have shown that certain derivatives exhibit potent inhibitory activity against these kinases, which may lead to reduced tumor growth and improved therapeutic outcomes . The selectivity and potency of these compounds are often evaluated through structure-activity relationship studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.
  • Melting Point: The melting point varies depending on the specific salt form but is generally reported between 178–180 °C .

Chemical Properties

  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; prone to electrophilic substitution.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from experimental studies indicate that these properties contribute significantly to its utility in pharmaceutical applications .

Applications

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have several scientific uses:

  • Pharmaceutical Development: They are being explored as potential therapeutic agents for cancer treatment due to their kinase inhibition properties.
  • Biological Research: Used in studies aimed at understanding signaling pathways involved in cancer progression.
  • Drug Design: Serve as scaffolds for developing new drugs targeting specific molecular pathways related to diseases such as cancer and autoimmune disorders .
Structural Characterization and Chemical Properties

Molecular Architecture and Isomeric Variations of Pyrido[4,3-d]pyrimidine Derivatives

The pyrido[4,3-d]pyrimidine scaffold belongs to the bicyclic 6-6 heterocyclic systems, characterized by fusion between pyridine and pyrimidine rings. The core structure features two nitrogen atoms at positions 1 and 3 of the pyrimidine ring, with an additional nitrogen at position 4 of the pyridine ring. In its tetrahydropyrido[4,3-d]pyrimidine form, saturation occurs at the pyridine ring’s 5,6,7,8 positions, converting it into a partially saturated bicyclic system with piperidine-like geometry [3] [5]. This saturation significantly impacts the molecule’s planarity, basicity, and conformational flexibility compared to fully aromatic analogs.

Isomeric variations arise from differing nitrogen atom placements within the fused ring system. For example, pyrido[3,4-d]pyrimidine positions its bridgehead nitrogen at the meta-orientation relative to the pyrimidine-nitrogens, whereas pyrido[4,3-d]pyrimidine adopts an ortho-fused arrangement. This topological distinction influences electronic distribution and hydrogen-bonding capabilities. The 5,6,7,8-tetrahydro derivative specifically exhibits a chair-like conformation in the saturated ring, enhancing its capacity for stereoselective interactions in molecular recognition events [7]. Quantum mechanical analyses reveal reduced aromatic character in the tetrahydropyridine ring, with localized electron density at N8 (pyridine nitrogen) and N1 (pyrimidine nitrogen), conferring dipolar properties ideal for kinase inhibitor design [3].

Table 1: Comparative Structural Features of Pyrido[4,3-d]pyrimidine Isomers

Isomer TypeNitrogen PositionsRing SaturationKey Structural Attributes
Pyrido[4,3-d]pyrimidine1,3,4AromaticPlanar structure, extended π-conjugation
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine1,3,45-8 positions saturatedNon-planar chair conformation, aliphatic amine character
Pyrido[3,4-d]pyrimidine1,3,8AromaticAngular fusion, altered dipole orientation
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine1,3,85-8 positions saturatedBoat conformation flexibility, distinct protonation profile

Physicochemical Profiling: Melting Point, Solubility, and Stability Under Varied Conditions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is typically isolated as a crystalline hydrochloride salt, exhibiting a characteristic melting point range of 206–211°C (with decomposition) [4] [9]. The dihydrochloride salt form enhances aqueous solubility due to ionic dissociation, though precise solubility metrics remain context-dependent. As a free base, the compound demonstrates limited water solubility but moderate solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide [4].

Stability studies indicate sensitivity to environmental conditions. Solid-state storage requires refrigeration (2–8°C) to prevent oxidative degradation or decomposition, particularly for the hydrochloride salt [4]. In solution, the scaffold is susceptible to pH-dependent hydrolysis: acidic conditions (pH < 3) promote protonation of ring nitrogens, enhancing stability, while alkaline conditions (pH > 8) may induce ring-opening reactions due to nucleophilic attack at electron-deficient pyrimidine carbons. Humidity accelerates degradation pathways, necessitating desiccated storage. Thermal gravimetric analysis reveals decomposition onset near 200°C, correlating with the observed decomposition during melting [9].

Spectroscopic Identification: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (D₂O/DCl, 400 MHz): Characteristic signals include a multiplet at δ 3.20–3.35 ppm (m, 2H, H-6), a triplet at δ 3.50 ppm (t, 2H, H-8), a triplet at δ 3.70 ppm (t, 2H, H-5), and a distinct singlet at δ 8.85 ppm (s, 1H, H-2) [6]. The absence of aromatic region signals (δ 7–8 ppm) confirms saturation of the pyridine ring.
  • ¹³C NMR (D₂O/DCl, 100 MHz): Key resonances appear at δ 40.5 (C-8), δ 45.8 (C-5), δ 50.1 (C-6), δ 158.9 (C-4a), δ 160.2 (C-2), and δ 162.4 (C-7a) [6]. The deshielded C-2 and C-7a signals confirm sp²-hybridized carbons adjacent to ring nitrogens.

Infrared Spectroscopy: The hydrochloride salt exhibits diagnostic bands: N–H stretches at 3200–3400 cm⁻¹ (broad, amine hydrochloride), aliphatic C–H stretches at 2850–3000 cm⁻¹, C=N vibrations at 1640 cm⁻¹ (pyrimidine ring), and C–N stretches at 1250 cm⁻¹. The absence of C=C stretches above 1600 cm⁻¹ corroborates non-aromatic character in the reduced ring .

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the free base shows a molecular ion peak at m/z 136.1 [M+H]⁺, consistent with the molecular formula C₇H₉N₃. Fragmentation pathways include loss of H₂ (m/z 134.1) and cleavage of the C2–N3 bond yielding m/z 93.1 [C₅H₅N₂]⁺ and 43.0 [C₂H₄N]⁺ fragments [6] . High-resolution mass spectrometry (HRMS) confirms the exact mass as 136.0874 Da (calculated for C₇H₉N₃: 136.0871).

Table 2: Characteristic Spectroscopic Signatures of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Spectroscopic MethodKey SignalsStructural Assignment
¹H NMR (400 MHz, D₂O/DCl)δ 3.20–3.35 (m, 2H)Methylene protons (H-6)
δ 3.50 (t, 2H)Methylene protons (H-8)
δ 3.70 (t, 2H)Methylene protons (H-5)
δ 8.85 (s, 1H)Pyrimidine H-2
¹³C NMR (100 MHz, D₂O/DCl)δ 158.9, 160.2, 162.4Pyrimidine carbons (C-4a, C-2, C-7a)
δ 40.5–50.1Aliphatic carbons (C-5, C-6, C-8)
IR (KBr pellet)3200–3400 cm⁻¹ (broad)N–H stretch (amine hydrochloride)
1640 cm⁻¹C=N stretch (conjugated)
MS (ESI+)m/z 136.1 [M+H]⁺Molecular ion
m/z 93.1 [C₅H₅N₂]⁺Pyrimidine-containing fragment

Comparative Analysis With Related Bicyclic 6-6 Systems

The tetrahydropyrido[4,3-d]pyrimidine scaffold exhibits distinct electronic and steric properties compared to isomeric bicyclic systems:

  • Pyrido[3,4-d]pyrimidines: These isomers position N8 at the bridgehead, resulting in altered dipole moments (≈5.2 Debye vs. 4.8 Debye for [4,3-d] isomers) and reduced basicity at N1 (pKₐ ≈ 5.1 vs. 6.8 for [4,3-d] derivatives). The [3,4-d] isomers exhibit greater planarity in aromatic forms but adopt boat conformations when reduced, contrasting with the chair conformation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine [7]. Such conformational differences impact protein binding; for instance, [3,4-d] analogs show superior Axl kinase inhibition due to enhanced hydrophobic contact with the P-loop [7].
  • Pyrimido[4,5-d]pyrimidines: These fully conjugated systems contain four nitrogen atoms, conferring stronger hydrogen-bond accepting capacity but reduced metabolic stability. Their planar, symmetrical architecture facilitates DNA intercalation, whereas non-planar tetrahydropyrido[4,3-d]pyrimidines avoid such interactions, reducing genotoxicity risks [5].
  • Reactivity Differences: Nucleophilic substitution occurs preferentially at C2 in pyrido[4,3-d]pyrimidines due to electron deficiency, whereas pyrido[3,4-d] analogs undergo C4 functionalization. Additionally, the saturated ring in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine enables N-functionalization (e.g., acylation at N7/N8) without ring distortion—a limitation in rigid aromatic systems [3] [5].

Table 3: Reactivity Comparison with Related Bicyclic Systems

Bicyclic SystemPreferred Electrophilic SiteNucleophilic Substitution PositionConformational Flexibility
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidineN7/N8 (aliphatic nitrogens)C2High (chair inversion)
Pyrido[3,4-d]pyrimidineN1 (pyrimidine nitrogen)C4Moderate (restricted rotation)
Pyrimido[4,5-d]pyrimidineN3C2/C4Low (planar rigidity)
QuinazolineN1C2/C4Moderate

Electronic effects further differentiate these scaffolds: Natural Bond Orbital (NBO) analysis shows higher electron density at N1 of tetrahydropyrido[4,3-d]pyrimidine (Mulliken charge ≈ –0.52 e) versus pyrido[3,4-d] isomers (–0.48 e), enhancing hydrogen-bond donation capacity in kinase inhibitor complexes [3] [7]. These subtle but decisive variations underscore the structural uniqueness of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in medicinal chemistry applications.

Properties

CAS Number

192869-50-4

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

InChI

InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2

InChI Key

STXKJIIHKFGUCY-UHFFFAOYSA-N

SMILES

C1CNCC2=CN=CN=C21

Canonical SMILES

C1CNCC2=CN=CN=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.